(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone
Description
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(triazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-19(2)14-5-3-13(4-6-14)16(22)20-11-7-15(8-12-20)21-17-9-10-18-21/h3-6,9-10,15H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDCEZCDFYWLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the dimethylamino group can be added through reductive amination.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The dimethylamino group can be oxidized to form a nitro group.
Reduction: : The triazole ring can be reduced to form an amine.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted piperidines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has shown potential as an antimicrobial agent.
Medicine: : It has been investigated for its pharmacological properties, including its potential use as a drug candidate.
Industry: : It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
a. Suvorexant
- Structure: [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone ().
- Key Differences: Replaces the dimethylamino group with a 5-methyl-2-triazolylphenyl moiety. Incorporates a diazepane ring instead of piperidine.
- Impact :
b. (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)([1,1'-biphenyl]-4-yl)methanone ()
- Structure: Biphenyl group replaces the 4-(dimethylamino)phenyl substituent.
- Key Differences :
- The biphenyl group increases hydrophobicity (clogP ~3.5 vs. ~2.8 for the target compound).
- Impact :
c. Compound 14 ()
- Structure: (2-(2H-1,2,3-triazol-2-yl)phenyl)(4,4-difluoro-3-(quinolin-3-yloxy)piperidin-1-yl)methanone.
- Key Differences: Quinolin-3-yloxy and 4,4-difluoropiperidine substituents.
- Impact: Fluorine atoms improve metabolic stability and bioavailability. Quinoline’s aromaticity may confer fluorescence properties useful in imaging studies .
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Biological Activity
The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-(dimethylamino)phenyl)methanone , often referred to as a triazole derivative, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The triazole ring is known for its stability and ability to engage in diverse chemical interactions, making it a valuable scaffold in drug design.
Chemical Structure and Properties
This compound consists of three main components:
- Triazole Ring : A five-membered heterocyclic compound known for its pharmacological properties.
- Piperidine Ring : A six-membered nitrogen-containing ring that enhances the compound's biological activity.
- Dimethylamino Phenyl Group : This group can influence the lipophilicity and biological interactions of the compound.
The molecular formula of this compound is , and it has a molecular weight of 314.4 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Here are some key findings:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains and fungi. The mechanism is believed to involve the inhibition of specific enzymes essential for microbial survival.
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The presence of the piperidine moiety is thought to enhance these effects by interacting with cellular targets involved in cancer progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 10.0 | Inhibits cell cycle progression |
| A549 (Lung Cancer) | 15.0 | Disrupts mitochondrial function |
Neuroprotective Effects
The dimethylamino group contributes to neuroprotective effects observed in various models of neurodegeneration. Studies suggest that this compound may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease.
Case Studies
- Study on Antimicrobial Efficacy : In a comparative study involving various triazole derivatives, this compound demonstrated superior activity against Staphylococcus aureus compared to standard antibiotics .
- Anticancer Research : A recent investigation evaluated the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated that it significantly reduced cell viability at concentrations as low as 10 µM .
- Neuroprotection Study : In vitro assays showed that this compound reduced oxidative stress markers in neuronal cells by over 30%, suggesting a protective role against neurodegenerative processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
